molecular formula C10H15N3 B2671254 2-(Piperidin-3-ylmethyl)pyrimidine CAS No. 1063734-07-5

2-(Piperidin-3-ylmethyl)pyrimidine

Cat. No. B2671254
Key on ui cas rn: 1063734-07-5
M. Wt: 177.251
InChI Key: UPRVDXUSSMRSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08741934B2

Procedure details

To a solution of tert-butyl 3-(pyrimidin-2-ylmethyl)piperidine-1-carboxylate (Preparation 70, 27.3 g, 98.4 mmol, 1 eq) in diethyl ether (160 mL) and DCM (50 mL) was added dropwise a 2M solution of hydrogen chloride in diethyl ether (246 mL, 492 mmol, 5 eq) while maintaining the internal temperature below 30° C. The reaction mixture was stirred at room temperature for 20 h. The solvent was decanted and fresh diethyl ether (300 mL) added. The solid was collected by filtration and washed with diethyl ether (3×100 mL) then dissolved in water (150 mL). The aqueous layer was washed with DCM (2×150 mL), basified with sodium hydroxide pellets to pH 13-14 and extracted with DCM (5×200 mL). The organic layer was separated, dried over sodium sulphate, filtered and concentrated under reduced pressure to afford title compound (15 g, 84.6 mmol, 86%).
Name
tert-butyl 3-(pyrimidin-2-ylmethyl)piperidine-1-carboxylate
Quantity
27.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
246 mL
Type
solvent
Reaction Step One
Yield
86%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[N:3][C:2]=1[CH2:7][CH:8]1[CH2:13][CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9]1.Cl>C(OCC)C.C(Cl)Cl>[NH:10]1[CH2:11][CH2:12][CH2:13][CH:8]([CH2:7][C:2]2[N:1]=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:9]1

Inputs

Step One
Name
tert-butyl 3-(pyrimidin-2-ylmethyl)piperidine-1-carboxylate
Quantity
27.3 g
Type
reactant
Smiles
N1=C(N=CC=C1)CC1CN(CCC1)C(=O)OC(C)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
246 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 30° C
CUSTOM
Type
CUSTOM
Details
The solvent was decanted
ADDITION
Type
ADDITION
Details
fresh diethyl ether (300 mL) added
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether (3×100 mL)
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved in water (150 mL)
WASH
Type
WASH
Details
The aqueous layer was washed with DCM (2×150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (5×200 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1CC(CCC1)CC1=NC=CC=N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 84.6 mmol
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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